4-(Benzoylthiomethyl)-1-methylpyrazole
Description
4-(Benzoylthiomethyl)-1-methylpyrazole is a pyrazole derivative characterized by a 1-methyl group at the pyrazole ring’s nitrogen and a benzoylthiomethyl substituent at the 4-position. The benzoylthiomethyl group (–SCH₂C₆H₅CO–) introduces a sulfur atom and a methylene bridge, distinguishing it from simpler pyrazole derivatives.
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
S-[(1-methylpyrazol-4-yl)methyl] benzenecarbothioate |
InChI |
InChI=1S/C12H12N2OS/c1-14-8-10(7-13-14)9-16-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
RKFDCFAJGDIMAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CSC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The compound is structurally analogous to 4-aroyl-1-methylpyrazoles (e.g., 4-(4-bromobenzoyl)-1-methylpyrazole) but differs in the substitution of the aroyl group with a benzoylthiomethyl moiety. Key structural comparisons include:
- Substituent Electronic Effects : The benzoylthiomethyl group combines a thioether (–S–) and a benzoyl group, which may confer electron-withdrawing and steric effects distinct from purely aromatic (e.g., bromobenzoyl) or alkyl substituents.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent addition to 1-methylpyrazole (MW 82.10 + C₈H₇OS = 303.28).
Physicochemical Properties
- Melting Points : Aroyl-substituted pyrazoles (e.g., 4-bromobenzoyl derivative: 137–138°C ) exhibit higher melting points due to aromatic stacking and hydrogen bonding. The benzoylthiomethyl group’s thioether linkage may reduce crystallinity, leading to a lower hypothetical melting point for the target compound.
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